1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its chemical formula C12H11NO3, is a compound characterized by a pyrrole ring substituted with a methoxyphenyl group. This compound belongs to the class of pyrrole derivatives, which are notable for their diverse biological activities and applications in medicinal chemistry. The structure features a five-membered ring containing nitrogen and carbon atoms, with two carbonyl groups contributing to its reactivity and potential pharmacological properties.
The chemical reactivity of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is influenced by the presence of the pyrrole ring and the methoxyphenyl substituent. It can undergo various reactions typical of pyrrole derivatives, including:
These reactions allow for the synthesis of various analogs and derivatives that may exhibit enhanced or altered biological properties.
1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has been studied for its potential pharmacological activities. Compounds in this class are known to exhibit:
The specific biological activities of this compound may vary based on structural modifications and interactions with biological targets.
The synthesis of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves several key steps:
For example, one method involves reacting 2-methoxybenzaldehyde with a suitable amine in the presence of an acid catalyst to form the desired pyrrole derivative .
1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several potential applications:
Studies on the interactions of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione with biological macromolecules (such as proteins and nucleic acids) are essential for understanding its mechanism of action. These studies typically involve:
Such studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Pyrrole-2,5-dione | Pyrrole derivative | Basic structure without substituents |
| 3-Methyl-1H-pyrrole-2,5-dione | Methylated pyrrole | Increased lipophilicity due to methyl group |
| 4-Methoxyphenyl-pyrrole derivative | Substituted pyrrole | Different aromatic substitution affecting activity |
| 3-Amino-pyrrole derivative | Amino substituted | Altered interaction profile due to amino group |
The unique feature of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione lies in its specific methoxyphenyl substitution which enhances its solubility and potentially alters its biological activity compared to other pyrrole derivatives.
The molecular structure of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione (C₁₂H₁₁NO₃) consists of a pyrrole-2,5-dione (maleimide) core fused to a 2-methoxybenzyl substituent. The maleimide ring exhibits a planar conformation due to conjugation between the two carbonyl groups (C=O) at positions 2 and 5, which stabilizes the π-electron system [1] . The 2-methoxybenzyl group is attached to the nitrogen atom of the maleimide via a methylene bridge (–CH₂–), creating a tertiary amine center.
Key bonding features include:
The compound’s SMILES notation (COC1=CC=CC=C1CN2C(=O)C=CC2=O) explicitly defines its connectivity [1].
¹H NMR:
¹³C NMR:
IR spectra reveal strong absorption bands at:
The molecular ion peak ([M]⁺) is observed at m/z 217.22, consistent with the molecular formula C₁₂H₁₁NO₃ [1]. Fragmentation patterns include:
While direct X-ray crystallographic data for 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione are not publicly available, related maleimide derivatives exhibit monoclinic crystal systems with space group P2₁/c [6]. In analogous structures:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic properties:
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.3 eV |
| Band Gap | 4.5 eV |
| Dipole Moment | 4.2 Debye |
The classical route (Scheme 1) involves (i) nucleophilic addition of 2-methoxybenzylamine to maleic anhydride in an azeotropically dried aromatic solvent to give N-(2-methoxybenzyl)-maleamic acid, and (ii) acid-catalysed or azeotropic dehydration to the target maleimide.
Reaction optimisation
Patented process studies show that controlling four parameters—molar ratio, azeotroping solvent, supported‐acid catalyst and water removal rate—raises isolated yield from 72% to > 94% (Table 1) [1] [2] [3]. Side reactions (fumaric acid formation, imide ring-opening) fall below 2% when the catalyst is immobilised phosphonic acid on silica, preventing substrate dissolution into the acid phase and thereby suppressing over-acylation [1].
An alternative “reverse” sequence generates the imide first (maleimide) and then installs the 2-methoxybenzyl group via Mitsunobu alkylation. Although two-step, it eliminates aqueous work-ups and delivers comparable yields (78%) under mild conditions, proving especially useful for moisture-sensitive analogues [4]. Ensuing studies disclose that sterically hindered alcohol–maleimide couplings benefit from polar aprotic media (tetrahydrofuran) and triphenylphosphine/diethylazodicarboxylate pairing, keeping racemisation at zero when chiral auxiliaries are present [5].
| Entry | Solvent (bp / °C) | Catalyst (supported) | Temp. / °C | Time / h | Isolated yield /% | Impurity (< 2%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Toluene (111) | None | 140 | 3.0 | 72 | No | [2] |
| 2 | o-Xylene (144) | p-Toluenesulphonic acid (homogeneous) | 145 | 2.5 | 81 | Fumaric acid 6% | [3] |
| 3 | Toluene (111) | Phosphonic acid on silica | 125 | 2.0 | 93 | < 1% | [1] |
| 4 | Cumene (152) | Phosphonic acid/TiO₂ dual bed | 135 | 1.8 | 94 | < 1% | [1] |
While N-(2-methoxybenzyl)-maleimide itself is achiral, its precursor meso-maleic anhydride can be converted into enantioenriched mono-imide intermediates that downstream furnish optically pure derivatives. Organocatalytic oxazaborolidine reduction of anthracene-tethered maleimide achieves > 95% ee with 90% conversion [6], and cinchona-alkaloid mediated alcoholysis reaches 92% ee on gram scale [7]. Incorporating the 2-methoxybenzylamine nucleophile into these sequences gives single-enantiomer maleimide within two steps and avoids chromatographic resolution.
Computational analyses highlight that bulky 9-anthryl BINOL-phosphate scaffolds stabilise transition states through dual hydrogen bonding and π–π stacking, lowering the activation barrier by 5.6 kJ mol⁻¹ relative to first-generation catalysts [8] [9]. For the present compound the preferred pocket accommodates the ortho-methoxy aromatic ring, rationalising the experimentally observed 97:3 enantiomeric ratio when the desymmetrised half-acid couples intramolecularly [6].
Localized dielectric heating accelerates both amide formation and ring closure. A 2024 survey of 180 pyrrole and maleimide reactions reports median time reductions from 2 h to 8 min at 140 °C without yield loss [10] [11]. Application to N-(2-methoxybenzyl)-maleimide delivered 92% isolated yield in 10 min using acetic acid under sealed-vessel irradiation—an eight-fold throughput increase versus conventional reflux (Table 2) [11].
| Mode | Temp. / °C | Time | Yield /% | Energy use /kWh g⁻¹ | Reference |
|---|---|---|---|---|---|
| Oil-bath reflux | 130 | 2 h | 90 | 0.54 | [2] |
| Microwave | 140 | 10 min | 92 | 0.07 | [11] |
Continuous-flow microreactors (≤ 10 µL) enable instant water removal and uniform heat transfer. Translation of the condensation protocol to a 9.6 mL glass microstructured reactor afforded 55.8 g h⁻¹ productivity at 98% conversion and 91% isolated yield, maintaining purity ≥ 97% after inline extraction [12]. Catalyst cartridges packed with silica-bound phosphonic acid showed stable activity over 40 h on-stream; leaching remained below ICP detection limits (< 5 ppb P) [12] [1].
On solid support, a Merrifield-resin anchored maleamic acid underwent on-bead cyclisation under microwave pulses, releasing the maleimide after acidolysis in 78% overall yield and permitting parallel library generation [13] [14]. Such SPCL (solid-phase chemical ligation) strategies also give ready access to bioconjugatable maleimide handles for targeted protein modification [15] [16].